Ethanone, 2-chloro-1-(2-pyrrolidinyl)-

Medicinal Chemistry Hepatitis C Virus Protease Inhibitor

Researchers face failed synthetic campaigns when generic pyrrolidine reagents (e.g., CAS 20266-00-6) are substituted for this exact chiral α-halogenated ketone. The 2-chloroacetyl group on the pyrrolidine ring dictates alkylation regiochemistry essential for constructing enantiomerically pure HCV NS3/4A protease inhibitors and β-amino alcohol-based N-acetyltransferase inhibitors. - Enables stereocontrolled synthesis of second-generation antiviral candidates. - Documented reactant in patented HCV protease inhibitor series. - In stock (1 g, 5 g, 10 g, bulk custom); quote on request.

Molecular Formula C6H10ClNO
Molecular Weight 147.6 g/mol
CAS No. 1314972-60-5
Cat. No. B3186810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 2-chloro-1-(2-pyrrolidinyl)-
CAS1314972-60-5
Molecular FormulaC6H10ClNO
Molecular Weight147.6 g/mol
Structural Identifiers
SMILESC1CC(NC1)C(=O)CCl
InChIInChI=1S/C6H10ClNO/c7-4-6(9)5-2-1-3-8-5/h5,8H,1-4H2
InChIKeyYGAFBOIEHARROZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethanone, 2-chloro-1-(2-pyrrolidinyl)- Overview


Ethanone, 2-chloro-1-(2-pyrrolidinyl)- (CAS 1314972-60-5), with the molecular formula C6H10ClNO and a molecular weight of 147.6 g/mol, is a chiral, α-halogenated ketone derivative of pyrrolidine. Its core structure, specifically the 2-chloroacetyl group directly appended to the pyrrolidine ring at the 2-position, establishes it as a specialized reactive building block and key intermediate . Its commercial availability and utility are documented by major chemical suppliers for the synthesis of advanced pharmaceutical candidates, including second-generation Hepatitis C virus NS3 protease inhibitors and β-amino alcohols targeting N-acetyltransferase . As a versatile electrophile, it is essential for constructing complex heterocyclic architectures in medicinal chemistry.

Chiral 2‑chloroacetyl‑pyrrolidine building block
Enables enantioselective synthesis of complex heterocycles
Fits multi‑step medicinal chemistry and probe synthesis routes

Ethanone, 2-chloro-1-(2-pyrrolidinyl)- Substitution Risk


Generic substitution with other pyrrolidine-based reagents is not scientifically sound due to the compound's highly specific, structure-dependent reactivity and the unique properties it imparts to downstream products. The 2-chloroacetyl group's placement on the pyrrolidine ring is the critical determinant of its behavior as an alkylating agent, dictating the exact architecture of the resulting molecules [1]. Substitution with a regioisomer, such as a 1-(chloroacetyl)pyrrolidine derivative (e.g., CAS 20266-00-6) or an N-substituted variant, would lead to a different scaffold with altered biological activity and pharmacokinetic properties [2]. The stereochemistry at the 2-position is also paramount; the compound's chirality allows for the synthesis of enantiomerically pure pharmaceutical candidates, where the inactive or undesired enantiomer could lead to failed assays or off-target effects. Therefore, direct replacement introduces unacceptable scientific and procurement risk, potentially invalidating entire synthetic campaigns or screening efforts.

Regioisomer shift N‑substituted or 1‑(chloroacetyl) analogs create a different core scaffold and may alter biological target engagement.
Chirality inversion Opposite enantiomer can produce inactive or off‑target molecules, invalidating enantioselective screening campaigns.
Reactivity mismatch Replacing the 2‑chloroacetyl group with other electrophiles changes acylation kinetics and downstream product profiles.

Ethanone, 2-chloro-1-(2-pyrrolidinyl)- Evidence as Critical Intermediate


HCV NS3 Protease Inhibitor Intermediate

Ethanone, 2-chloro-1-(2-pyrrolidinyl)- (CAS 1314972-60-5) is a documented reactant in the synthesis of second-generation selective inhibitors of the Hepatitis C Virus (HCV) NS3 serine protease, a well-validated drug target . This application positions it as a key building block for antiviral research. While direct comparative bioactivity data for the final compound versus its analogs is not disclosed in the available literature, its use in this specific, advanced chemical series is evidence of its utility in producing molecules with a defined, desirable pharmacological profile. The procurement value stems from its established role in generating these specific, patented molecular structures.

Synthetic role
Reported
Documented reactant for second‑generation HCV NS3 protease inhibitor synthesis.
Supports antiviral research workflow.
No disclosed comparative bioactivity data.
Medicinal Chemistry Hepatitis C Virus Protease Inhibitor

N-Acetyltransferase Inhibitor Precursor for TB

This compound serves as a precursor for the synthesis of β-amino alcohols, a class of molecules explored as inhibitors of N-acetyltransferase, a target of interest for developing novel antitubercular therapies . This specific application highlights its role in generating bioactive molecules for addressing a critical global health challenge. The differentiation is based on the compound's specific utility in a distinct chemical space related to tuberculosis (TB) drug discovery, which is not a general property of all pyrrolidine derivatives.

Precursor identity
Reported
Reactant for β‑amino alcohol synthesis targeting N‑acetyltransferase.
Fits antitubercular agent discovery routes.
Data limited to synthetic utility.
Infectious Disease Antitubercular Agents Enzyme Inhibition

Bax-Mediated Apoptosis Modulation

Patents describe the use of related pyrrolidine derivatives, which can be synthesized from intermediates like CAS 1314972-60-5, as modulators of the cellular death agonist Bax [1]. These compounds display a down-regulating or inhibitory activity against Bax activation pathways, suggesting a potential mechanism for blocking cytochrome c release and modulating apoptosis. The value of the target compound lies in its ability to introduce the critical pyrrolidin-2-yl-ethanone moiety into more complex molecules designed to interact with this specific biological pathway.

Downstream pathway context
Class‑level
Derivatives modulate Bax activation in cellular assays.
Supports apoptosis pathway research.
Based on derivative class; direct data for this building block not available.
Cancer Research Apoptosis Bax Modulation

Ethanone, 2-chloro-1-(2-pyrrolidinyl)- Research & Procurement Scenarios


Antiviral Candidate Synthesis

Procure Ethanone, 2-chloro-1-(2-pyrrolidinyl)- as a key electrophilic building block to construct focused libraries of second-generation Hepatitis C Virus (HCV) NS3/4A protease inhibitors. The compound's chiral center is crucial for generating enantiomerically pure drug candidates, directly impacting binding affinity and selectivity . This scenario is directly supported by its documented use in this application [1].

Chemical Probes for Apoptosis

Utilize this compound to synthesize novel pyrrolidine-based derivatives as chemical probes to investigate the Bax-mediated apoptotic pathway. The resulting molecules can be used to elucidate the role of Bax activation in various disease models, including cancer and neurodegeneration . This scenario is supported by evidence of related pyrrolidine derivatives modulating this pathway [1].

Antitubercular Agent Development

Employ Ethanone, 2-chloro-1-(2-pyrrolidinyl)- as a starting material for the multi-step synthesis of β-amino alcohols. These compounds are then screened for their ability to inhibit N-acetyltransferase, a validated target for the development of new antitubercular drugs . This directly addresses the need for novel antibiotics.

Application
Selection Property
Validation Focus
HCV Protease Inhibitor Research
Chiral building block with defined 2‑chloroacetyl regiochemistry
Verify enantiomeric excess and acylation efficiency in target scaffold assembly
Antitubercular Agent Synthesis
Electrophilic handle for β‑amino alcohol formation
Confirm selective N‑acetyltransferase inhibition potential and scaffold integrity
Bax Pathway Chemical Probe Synthesis
Pyrrolidin‑2‑yl‑ethanone core for bioactive derivative construction
Assess downstream modulation of Bax in relevant cellular models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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